Comprehensive Technical Whitepaper on Pentafluoroethane-1-sulfonyl Chloride (CAS 64773-40-6)
Comprehensive Technical Whitepaper on Pentafluoroethane-1-sulfonyl Chloride (CAS 64773-40-6)
Executive Summary
The introduction of fluorinated moieties into organic frameworks is a cornerstone strategy in modern drug discovery and advanced materials science. Pentafluoroethane-1-sulfonyl chloride (CAS: 64773-40-6) serves as a premier electrophilic reagent for installing the pentafluoroethanesulfonyl (PfES) group. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and quality control workflows for utilizing this highly reactive building block[1].
Designed for researchers and drug development professionals, this guide transcends basic chemical data, offering a self-validating framework for integrating the PfES group to modulate pharmacokinetics, metabolic stability, and physicochemical properties of target molecules.
Molecular Identity & Physicochemical Profiling
Understanding the fundamental properties of pentafluoroethane-1-sulfonyl chloride is critical for predicting its reactivity. The strong electron-withdrawing nature of the perfluoroethyl group ( −C2F5 ) severely depletes electron density at the sulfur atom, rendering it highly susceptible to nucleophilic attack while simultaneously stabilizing the resulting sulfonamide or sulfonate products against oxidative degradation[2].
Table 1: Core Chemical Identifiers
| Property | Value |
| IUPAC Name | 1,1,2,2,2-Pentafluoroethanesulfonyl chloride |
| CAS Number | 64773-40-6 |
| Molecular Formula | C₂ClF₅O₂S |
| Molecular Weight | 218.53 g/mol |
| SMILES | O=S(=O)(Cl)C(F)(F)C(F)(F)F |
| InChIKey | VQHMMOSXFHZLPI-UHFFFAOYSA-N |
Table 2: Physicochemical Properties & Handling Specifications
| Parameter | Specification / Characteristic |
| Physical State | Clear, colorless liquid |
| Purity Requirement | ≥ 95% (Verified via ¹⁹F NMR and GC-MS) |
| Reactivity Profile | Highly electrophilic; violently moisture-sensitive |
| Storage Conditions | Store under inert gas (Ar/N₂) at 2–8°C |
| Primary Hazard | Corrosive; causes severe skin burns and eye damage |
Mechanistic Chemistry & Synthesis Pathways
The synthesis and subsequent application of pentafluoroethane-1-sulfonyl chloride demand rigorous control over ambient moisture. Exposure to water leads to rapid hydrolysis, yielding pentafluoroethanesulfonic acid and hydrochloric acid, which irreversibly degrades the reagent[3].
Workflow of Reactivity
Caption: Workflow of pentafluoroethane-1-sulfonyl chloride synthesis and subsequent sulfonylation.
Step-by-Step Methodology: Synthesis of PfES-Amides (Sulfonylation)
To ensure high yields and suppress side reactions, the following protocol employs a self-validating stoichiometric balance.
Step 1: Substrate Preparation Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Anhydrous DCM prevents competitive hydrolysis of the highly reactive sulfonyl chloride, ensuring the nucleophile is the sole reaction partner.
Step 2: Base Introduction Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the reaction, driving the equilibrium forward without competing for the electrophilic sulfur center.
Step 3: Reagent Addition Cool the reaction flask to 0°C using an ice bath. Introduce pentafluoroethane-1-sulfonyl chloride (1.2 eq) dropwise over 15 minutes. Causality: The sulfonylation is highly exothermic. Cooling mitigates thermal degradation of the sulfonyl chloride and prevents the formation of bis-sulfonylated byproducts in primary amines.
Step 4: Self-Validating Reaction Monitoring Stir the mixture at room temperature for 4–12 hours. To validate completion, spike a 50 µL aliquot with 1 µL of trifluorotoluene (internal standard) and run a rapid ¹⁹F NMR. Causality: This creates a closed-loop validation system. If the integration of the product's −CF3 signal relative to the internal standard indicates <95% conversion, additional electrophile can be added before initiating the workup, preventing the carryover of difficult-to-separate unreacted amines.
Step 5: Quenching and Purification Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual DIPEA and unreacted amine), followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Applications in Drug Development
The integration of the PfES group via pentafluoroethane-1-sulfonyl chloride is a highly strategic move in medicinal chemistry. The perfluoroethyl chain is significantly more lipophilic and sterically demanding than a standard trifluoromethyl group, providing unique pharmacological enhancements[2].
Caption: Pharmacological impact of PfES group integration on drug ADME and target binding profiles.
Key Pharmacological Impacts:
-
pKa Modulation: The extreme electron-withdrawing nature of the PfES group drastically lowers the pKa of adjacent sulfonamide N-H protons. This allows the molecule to act as a potent bioisostere for carboxylic acids, improving target binding through enhanced hydrogen-bond donation while maintaining membrane permeability.
-
Metabolic Shielding: The strong C-F bonds are highly resistant to oxidative metabolism by Cytochrome P450 enzymes, significantly extending the biological half-life of the therapeutic agent.
Analytical & Quality Control Workflows
Because pentafluoroethane-1-sulfonyl chloride degrades rapidly upon exposure to atmospheric moisture, rigorous Quality Control (QC) prior to use is mandatory.
Step-by-Step Methodology: Self-Validating QC Protocol
Step 1: Sample Preparation Under an argon blanket, dissolve 15 mg of pentafluoroethane-1-sulfonyl chloride in 0.6 mL of anhydrous CDCl3 . Add 0.05% v/v Tetramethylsilane (TMS) and 0.05% v/v Fluorobenzene as internal standards.
Step 2: ¹⁹F NMR Acquisition (Primary Validation) Acquire a ¹⁹F NMR spectrum at 376 MHz. Expected Signals: You must observe two distinct multiplets corresponding to the −CF2− and −CF3 groups. Causality: ¹⁹F NMR is highly sensitive and lacks background interference. The presence of upstream shifted signals indicates hydrolysis to the sulfonic acid. If the sulfonic acid ratio exceeds 5%, the batch must be discarded or re-distilled, as the acid will aggressively protonate the nucleophile in subsequent reactions, halting conversion.
Step 3: ¹H NMR Acquisition (Secondary Validation) Acquire a ¹H NMR spectrum. Causality: The pure compound contains no protons. The presence of any ¹H signals (other than the TMS standard or residual CHCl3 ) definitively indicates contamination by moisture ( H2O peak) or organic impurities.
